Boc-7-benzyloxy-DL-tryptophan
Overview
Description
Boc-7-benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxy group at the 7-position of the indole ring. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by the introduction of a benzyloxy group at the 7-position of the indole ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Boc-7-benzyloxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 7-hydroxy-DL-tryptophan.
Substitution: Free amine derivatives of tryptophan
Scientific Research Applications
Boc-7-benzyloxy-DL-tryptophan is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Research involving this compound contributes to the development of novel therapeutic agents.
Industry: It is utilized in the production of specialized peptides for various industrial applications
Mechanism of Action
The mechanism of action of Boc-7-benzyloxy-DL-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The benzyloxy group enhances the compound’s stability and reactivity. These modifications enable precise control over the compound’s behavior in biochemical assays .
Comparison with Similar Compounds
- Boc-7-benzyloxy-L-tryptophan
- Boc-7-benzyloxy-D-tryptophan
- Boc-7-benzyloxy-tryptophan methyl ester
Comparison: Boc-7-benzyloxy-DL-tryptophan is unique due to its racemic mixture, which includes both D- and L- enantiomers. This property allows it to be used in a broader range of research applications compared to its enantiomerically pure counterparts. The presence of the Boc and benzyloxy groups also provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and proteomics research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-20-17(16)10-7-11-19(20)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXDFLPMKQUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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